![molecular formula C12H16ClN3 B2972430 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine CAS No. 2167444-63-3](/img/structure/B2972430.png)
4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine
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Overview
Description
4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine, also known as ASO, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic properties. ASO is a member of the spirocyclic family of compounds and has a unique structure that makes it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine is not fully understood, but it is believed to work by modulating various signaling pathways in the body. 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine has been shown to interact with receptors in the brain, including the sigma-1 receptor and the NMDA receptor, which are involved in processes such as learning and memory. 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine has been shown to have a variety of biochemical and physiological effects in the body. In neurological research, 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine has been shown to increase levels of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in cognitive function. 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine has also been shown to decrease levels of certain inflammatory cytokines, which may contribute to its neuroprotective effects. In cancer research, 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine has several advantages for use in lab experiments, including its unique structure and potential therapeutic properties. However, there are also limitations to its use, including its high cost and the difficulty in synthesizing it on a large scale. Additionally, the exact mechanism of action of 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine, including further studies on its mechanism of action and potential therapeutic applications. In neurological research, 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine may be useful in developing treatments for conditions such as Huntington's disease and multiple sclerosis. In cancer research, 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine may be useful in developing new cancer therapies that target specific signaling pathways. Additionally, 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine may have potential applications in other areas of medicine, such as infectious disease and inflammation.
Synthesis Methods
4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine can be synthesized using a multi-step process that involves starting with commercially available chemicals and using various reactions to build the spirocyclic structure. One common method involves the reaction of 2-chloropyridine with a cyclic amine, followed by a series of steps to introduce the spirocyclic framework.
Scientific Research Applications
4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine has been studied for its potential use in treating a variety of medical conditions, including neurological disorders, cancer, and infectious diseases. In neurological research, 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine has been shown to have neuroprotective effects and may be useful in treating conditions such as Alzheimer's disease and Parkinson's disease. In cancer research, 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine has been shown to have anti-tumor activity and may be useful in developing new cancer treatments. 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine has also been studied for its potential use in treating infectious diseases such as malaria and tuberculosis.
properties
IUPAC Name |
4-(6-azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3/c13-9-7-15-11(14)6-10(9)16-5-4-12(8-16)2-1-3-12/h6-7H,1-5,8H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWYBMHEKPPFPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN(C2)C3=CC(=NC=C3Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2167444-63-3 |
Source
|
Record name | 5-chloro-4-(6-azaspiro[3.4]octan-6-yl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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